molecular formula C10H13N5NaO8P B12658096 3'-Guanylic acid, monosodium salt CAS No. 97416-83-6

3'-Guanylic acid, monosodium salt

Katalognummer: B12658096
CAS-Nummer: 97416-83-6
Molekulargewicht: 385.20 g/mol
InChI-Schlüssel: MJXCRZUMPHSNGI-GWTDSMLYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3’-Guanylic acid, monosodium salt can be synthesized through microbial fermentation. The process involves the conversion of sugars into AICA ribonucleotide by a bacterium, which is then chemically converted to 3’-Guanylic acid . The fermentation process typically uses tapioca starch as a sugar source .

Industrial Production Methods

Industrial production of 3’-Guanylic acid, monosodium salt is based on microbial fermentation. The bacterium used in the process converts sugars into AICA ribonucleotide, which is subsequently converted chemically to 3’-Guanylic acid . This method is efficient and widely used in the food industry to produce flavor enhancers.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Guanylic acid, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.

    Reduction: This reaction involves the gain of electrons and can convert the compound to its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of different derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of guanine derivatives, while substitution reactions can produce various guanosine analogs.

Wissenschaftliche Forschungsanwendungen

3’-Guanylic acid, monosodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-Guanylic acid, monosodium salt is unique due to its specific position of the phosphate group, which gives it distinct chemical properties and biological functions. Its role as a flavor enhancer and its involvement in various biological processes make it a valuable compound in both scientific research and industry.

Eigenschaften

CAS-Nummer

97416-83-6

Molekularformel

C10H13N5NaO8P

Molekulargewicht

385.20 g/mol

IUPAC-Name

sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1

InChI-Schlüssel

MJXCRZUMPHSNGI-GWTDSMLYSA-M

Isomerische SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+]

Kanonische SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+]

Verwandte CAS-Nummern

117-68-0 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.